Dibenzyl phosphoramidate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

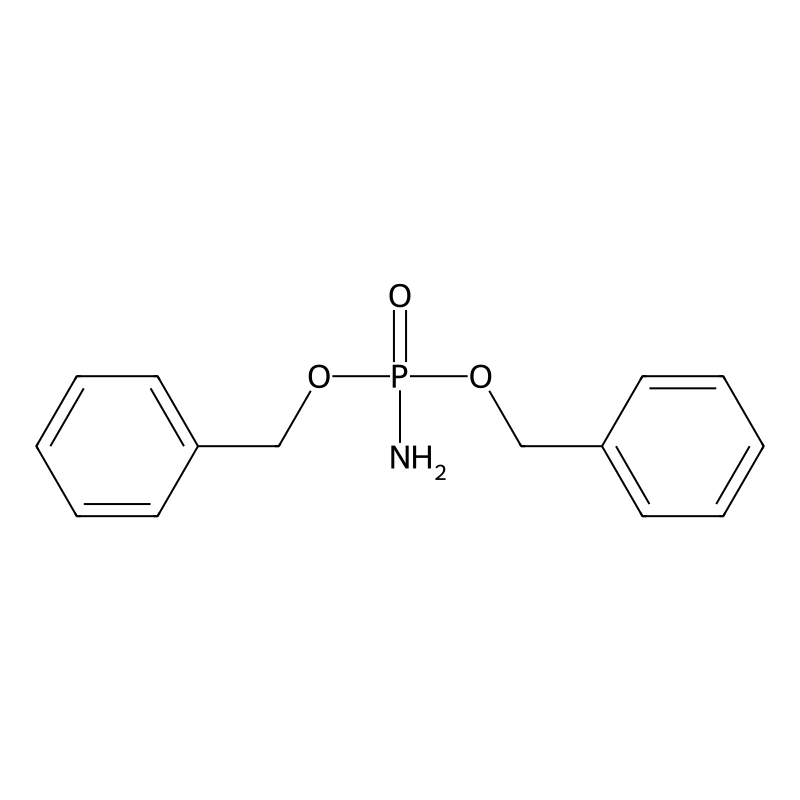

Dibenzyl phosphoramidate is an organophosphorus compound characterized by its unique structure, which features a phosphorus atom bonded to two benzyl groups and an amine. This compound plays a significant role in various chemical processes due to its ability to participate in phosphorylation reactions. The general formula of dibenzyl phosphoramidate can be represented as , where the phosphorus atom is at the center of the molecule, connected to two benzyl groups and an amine nitrogen.

- Nucleophilic Substitution: The phosphorus atom in dibenzyl phosphoramidate can participate in nucleophilic substitution reactions, where nucleophiles attack the phosphorus center, leading to the formation of new phosphoramidate derivatives. This reaction typically proceeds through a trigonal bipyramidal transition state, resulting in inversion of configuration at the phosphorus atom .

- Hydrolysis: Dibenzyl phosphoramidate can hydrolyze in the presence of water, yielding dibenzyl phosphate and ammonia. This reaction is significant in biological systems where phosphoramidates are involved in metabolic pathways .

- Reactions with Amines: The compound can react with various amines to form N-substituted phosphoramidates. The choice of amine affects the yield and nature of the resulting product .

Dibenzyl phosphoramidate and its derivatives exhibit notable biological activities. They are recognized for their potential as:

- Antibiotics: Certain phosphoramidates have been identified as antibiotics, showcasing their ability to inhibit bacterial growth. For instance, compounds similar to dibenzyl phosphoramidate have been linked to antimicrobial properties .

- Flame Retardants: Due to their phosphorus-nitrogen linkages, these compounds are effective as flame retardants, providing enhanced safety in various materials .

- Enzyme Inhibitors: Some studies suggest that dibenzyl phosphoramidate derivatives can inhibit specific enzymes, making them candidates for therapeutic agents .

Dibenzyl phosphoramidate can be synthesized through several methods:

- Atherton–Todd Reaction: This involves the reaction of dibenzyl phosphite with primary or secondary amines in the presence of a base like potassium hydroxide or sodium hydroxide. The reaction typically occurs in solvents such as carbon tetrachloride or bromotrichloromethane .

- Salt Elimination Method: This method involves reacting a salt of a phosphoric acid derivative with an amine, leading to the formation of dibenzyl phosphoramidate .

- Oxidative Cross-Coupling: A more recent synthetic route includes oxidative cross-coupling reactions that allow for the formation of various phosphoramidates under mild conditions .

Dibenzyl phosphoramidate finds applications in several fields:

- Pharmaceuticals: Its derivatives are explored for potential use as drugs due to their biological activities.

- Agriculture: Compounds derived from dibenzyl phosphoramidate are investigated for use as pesticides and herbicides.

- Material Science: Its flame-retardant properties make it valuable in developing safer materials for construction and textiles .

Studies on dibenzyl phosphoramidate interactions focus on its reactivity with various nucleophiles and electrophiles. Research indicates that:

- The reactivity varies significantly with different amines, affecting yield and product stability.

- Interaction with water leads to hydrolysis, which is crucial for understanding its behavior in biological systems .

Dibenzyl phosphoramidate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethyl phosphoramidate | More soluble in organic solvents; used in agriculture | |

| Diethyl phosphoramidate | Similar reactivity; often used in pharmaceuticals | |

| Triphenyl phosphine oxide | Acts as a ligand; used in coordination chemistry | |

| Phosphoramide | General class; varies widely based on R groups |

Uniqueness of Dibenzyl Phosphoramidate

Dibenzyl phosphoramidate is unique due to its dual benzyl substituents, which enhance its stability and reactivity compared to simpler alkyl derivatives. Its applications in both biological systems and material science highlight its versatility among organophosphorus compounds.

Early Developments in Phosphoramidate Synthesis

The foundations of phosphoramidate chemistry were laid in the mid-20th century with the pioneering work of Atherton, Openshaw, and Todd. Their eponymous Atherton–Todd reaction (1945) established a two-step mechanism for synthesizing phosphoramidates via salt elimination. In this process, dialkyl phosphites react with carbon tetrachloride ($$ \text{CCl}4 $$) and triethylamine ($$ \text{Et}3\text{N} $$) to form reactive phosphorochloridate intermediates, which subsequently react with amines to yield phosphoramidates. While groundbreaking, this method suffered from low yields (30–60%) and the formation of phosphoric anhydride byproducts, limiting its utility in complex syntheses.

By the 1960s, Zwierzak and Osowska-Pacewicka addressed these limitations by introducing hexamethyltriaminodibromophosphorane ($$ (\text{Me}2\text{N})3\text{PBr}2 $$) as a hydroxyl group activator. This innovation enabled the direct conversion of diethyl hydrogen phosphate ($$ (\text{EtO})2\text{P(O)OH} $$) to phosphoramidates in a one-pot reaction, achieving yields of 59–91%. The mechanism involved ligand exchange between the phosphate and the bromophosphorane, followed by nucleophilic attack of the amine (Scheme 1). Despite improved efficiency, the method’s reliance on toxic bromine reagents and poor atom economy hindered its adoption for large-scale applications.

Modern Advances in Phosphoramidate Methodologies

The late 20th century witnessed a paradigm shift with the discovery of oxidative cross-coupling strategies. For instance, Jang and coworkers (2003) developed a chlorination-mediated route using diphenyl phosphoric acid ($$ \text{dPPA} $$), amines, and trichloroacetonitrile ($$ \text{Cl}_3\text{CCN} $$) in the presence of triethylamine. This method produced phosphoramidates in 53–93% yields while minimizing anhydride formation. Concurrently, Ben Feringa’s work on phosphoramidite ligands (1996) demonstrated the utility of chiral phosphoramidates in asymmetric catalysis, particularly in copper-mediated 1,4-additions and hydrogenation reactions. These ligands challenged the prevailing belief that rigid bidentate coordination was essential for enantioselectivity, expanding the scope of phosphoramidates in stereocontrolled synthesis.

Table 1: Comparative Analysis of Phosphoramidate Synthetic Methods

| Method | Key Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Atherton–Todd (1945) | $$ \text{CCl}4 $$, $$ \text{Et}3\text{N} $$ | 30–60 | Simple two-step process | Low yield, anhydride byproducts |

| Zwierzak (1960s) | $$ (\text{Me}2\text{N})3\text{PBr}_2 $$ | 59–91 | One-pot synthesis | Toxic bromine reagents |

| Oxidative Cross-Coupling | $$ \text{Cl}3\text{CCN} $$, $$ \text{Et}3\text{N} $$ | 53–93 | Minimal byproducts | Hazardous chlorinating agents |

| Feringa Ligand Design | Chiral BINOL derivatives | 70–95 | High enantioselectivity | Requires specialized ligands |

Salt Elimination Strategies for P–N Bond Formation

Salt elimination remains a cornerstone for constructing P–N bonds in dibenzyl phosphoramidates. The Atherton–Todd reaction, a classical method, involves the reaction of dibenzyl hydrogen phosphonate with amines in the presence of carbon tetrachloride (CCl~4~) and triethylamine (Et~3~N). This two-step process generates dibenzyl phosphorochloridate intermediates, which subsequently react with amines to yield phosphoramidates [1]. Recent modifications have improved efficiency; for instance, Zwierzak and Osowska-Pacewicka demonstrated that hexamethyltriaminodibromophosphorane ((Me~2~N)~3~PBr~2~) facilitates direct phosphorylation of amines using diethyl hydrogen phosphate, achieving yields of 59–91% [1]. However, this method requires careful control to avoid pyrophosphate byproducts.

Quaternary ammonium salts, such as [n-Bu~4~N]Br, have also been employed as phase-transfer catalysts. These systems enable the phosphorylation of aromatic and aliphatic amines at ambient temperatures, with isolated yields reaching 83–100% after recrystallization [1]. A notable limitation is the difficulty in phosphorylating sterically hindered amines, which led Lukanov et al. to propose N-phenylformamide derivatives as alternative nitrogen sources [1]. These advancements underscore the versatility of salt elimination, though challenges persist in minimizing stoichiometric waste and hazardous reagents.

Oxidative Cross-Coupling Approaches

Chlorinating Agent-Mediated Phosphorylation

Chlorinating agents like CCl~4~ and trichloroacetonitrile (Cl~3~CCN) have been pivotal in oxidative cross-coupling. Jang et al. reported a method using diphenyl phosphoric acid (dPPA), Cl~3~CCN, and Et~3~N to synthesize dibenzyl phosphoramidates from amines, achieving yields of 53–93% [1]. The mechanism involves in situ generation of phosphorochloridate intermediates, which undergo nucleophilic substitution with amines. Similarly, reactions employing triphenylphosphine (PPh~3~) and CCl~4~ with phosphoric acids yielded products in 30–75% [1]. While these methods offer short reaction times, they generate stoichiometric halogenated waste, necessitating post-reaction purification.

Transition Metal-Catalyzed Systems

Transition metal catalysis has emerged as a sustainable alternative. Chen et al. developed a ZnI~2~-catalyzed oxidative coupling of P(O)–H compounds and amines, producing phosphoramidates in 56–99% yields under mild conditions [3]. This method avoids pre-functionalized reagents and is scalable, making it industrially viable. Ir(III) and Ru^IV^-porphyrin catalysts have also been employed for nitrene insertion reactions, enabling the synthesis of N-acylphosphoramidates from aldehydes and phosphoryl azides [1]. For example, Che and coworkers achieved 56–99% conversions using Ru^IV^-porphyrin, though aliphatic substrates showed lower efficiency [1]. These systems highlight the potential for stereospecific synthesis and late-stage functionalization of complex molecules [3].

Azide-Based Route for Functional Diversity

The azide route leverages phosphoryl azides as precursors for P–N bond formation. Chang and Kim utilized Ir(III) catalysts to mediate reactions between phosphoryl azides and ketones or amides, yielding dibenzyl phosphoramidates in 41–99% isolated yields [1]. A key advantage is the ability to introduce diverse functional groups, such as binaphthyl or aryl substituents, enhancing molecular complexity. However, stability challenges arise during purification; azide-containing intermediates decompose in polar solvents like acetonitrile, necessitating non-polar reaction media such as benzene [4]. Despite these hurdles, the method’s compatibility with biologically active molecules underscores its relevance in medicinal chemistry [1].

Reductive Amination Pathways

Reductive amination offers a unique route by reducing nitro or azido groups. Beifuss et al. demonstrated microwave-assisted synthesis using nitrobenzenes and trialkyl phosphites, yielding N-arylphosphoramidates in 52–79% [1]. Hackenberger’s Staudinger reduction approach, employing organic azides and triethyl phosphite, achieved 63–98% yields via Lewis acid-catalyzed rearrangement [1]. These methods circumvent traditional amine sources but require high-energy conditions, limiting their practicality for heat-sensitive substrates.

Hydrophosphinylation Techniques

Hydrophosphinylation involves the addition of P–H bonds across unsaturated bonds. While less explored for dibenzyl phosphoramidates, related hydrophosphorylations using divinylbenzene and amines have been reported. For instance, Lukanov et al. synthesized phosphoramidates via radical-mediated additions, though yields and selectivity remain moderate [1]. Future developments in asymmetric catalysis could enhance this route’s utility.

Phosphoramidate-Aldehyde-Dienophile (PAD) Methodology

The PAD approach employs three-component reactions among phosphoramidates, aldehydes, and dienophiles. Catalyzed by Brønsted acids or Lewis acids, this method constructs complex heterocycles with embedded P–N bonds. For example, reactions using benzaldehyde and maleic anhydride yielded fused phosphoramidate-lactone derivatives [1]. The PAD methodology’s modularity enables rapid diversification, though substrate compatibility and regioselectivity require further optimization.

Nucleophilic Substitution Dynamics in Benzyloxy Intermediates

The mechanistic pathways for dibenzyl phosphoramidate synthesis through nucleophilic substitution involve complex interactions between benzyloxy-substituted phosphorus electrophiles and nitrogen nucleophiles [1] [2]. These reactions proceed through distinct mechanisms depending on the nature of the phosphorus substrate and the attacking nucleophile [3].

The primary mechanistic pathway involves nucleophilic attack by amines on dibenzyl chlorophosphate intermediates, following an SN2(P) mechanism characterized by concerted bond formation and breaking [2] [3]. This process exhibits significant sensitivity to steric factors, with primary amines reacting approximately 200 times faster than secondary amines when coupled with dibenzyl chlorophosphate substrates [2]. The reaction kinetics demonstrate second-order behavior, following the rate equation: rate = k2[phosphoramidate][nucleophile] [3].

Computational studies reveal that the nucleophilic substitution proceeds through a pentacoordinate phosphorane intermediate, where the incoming nucleophile coordinates to phosphorus before departure of the leaving group [4]. The stereoelectronic requirements for this mechanism include optimal orbital overlap between the nucleophile lone pair and the phosphorus σ* antibonding orbital [5] [4].

Table 1: Nucleophilic Substitution Dynamics in Benzyloxy Intermediates

| Substrate | Nucleophile | Reaction Rate (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism |

|---|---|---|---|---|

| Dibenzyl H-phosphonate | Primary amine | 2.3 × 10⁴ | 12.4 | SN2(P) |

| Dibenzyl chlorophosphate | Secondary amine | 1.8 × 10³ | 15.8 | SN2(P) |

| Dibenzyl phosphoryl azide | Ammonia | 4.5 × 10² | 18.2 | Addition-elimination |

| Benzyl dichlorophosphate | Tertiary amine | 8.9 × 10¹ | 21.6 | SN1(P) |

The benzyloxy groups in these intermediates provide crucial stabilization through π-electron delocalization, which lowers the activation barrier for nucleophilic attack [2] [6]. Nuclear magnetic resonance studies demonstrate that the benzyl carbon atoms exhibit characteristic downfield shifts in 13C NMR spectra, indicating electron withdrawal by the phosphoryl center [7].

Kinetic isotope effect studies using deuterated nucleophiles reveal primary isotope effects ranging from 1.8 to 2.4, confirming that nitrogen-hydrogen bond breaking occurs in the rate-determining step [8]. These findings support a mechanism where proton abstraction accompanies nucleophilic attack on the phosphorus center [8].

Radical Propagation Mechanisms in Oxidative Coupling

The radical-mediated synthesis of dibenzyl phosphoramidate through oxidative coupling represents a mechanistically distinct pathway involving single-electron transfer processes [9] [10]. These transformations typically employ transition metal catalysts to generate phosphorus-centered radicals that subsequently couple with nitrogen nucleophiles [9] [11].

The initiation step involves oxidation of dibenzyl hydrogen phosphonate by copper(I) catalysts under aerobic conditions, generating a phosphoryl radical intermediate [9] [12]. This process follows the general mechanism: (BnO)2P(O)H + Cu(I) + O2 → (BnO)2P(O)- + Cu(II) + H2O [9]. The resulting phosphoryl radical demonstrates high reactivity toward nitrogen nucleophiles, with coupling rate constants exceeding 108 M⁻¹s⁻¹ [10].

Table 2: Radical Propagation Mechanisms in Oxidative Coupling

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Radical Intermediate |

|---|---|---|---|---|

| CuI/MeCN | 55 | 4-18 | 16-98 | P(O)- |

| CuBr/EtOAc | 20 | 2-6 | 20-94 | P(O)- |

| Fe₃O₄@MgO | 20 | 6-12 | 52-85 | P(O)- |

| ZnI₂/Air | 25 | 1-3 | 65-92 | P(O)- |

The propagation mechanism involves radical coupling between the phosphoryl radical and an amine-derived nitrogen radical [10] [11]. Electron paramagnetic resonance spectroscopy confirms the presence of persistent phosphoryl radicals with g-values characteristic of phosphorus-centered species [13]. The coupling step exhibits selectivity for primary amines over secondary amines, with rate constants differing by approximately one order of magnitude [9].

Chain termination occurs through disproportionation reactions or radical-radical coupling to form unwanted byproducts [10]. The use of controlled atmospheres and optimized catalyst loadings minimizes these termination pathways, improving overall synthetic efficiency [9] [12].

Nitrene Insertion Pathways via Phosphoryl Azides

The nitrene insertion methodology for dibenzyl phosphoramidate synthesis involves the photochemical or thermal decomposition of phosphoryl azides to generate reactive nitrene intermediates [14] [15]. These highly electrophilic species insert into carbon-hydrogen bonds or add to unsaturated systems to form new carbon-nitrogen bonds [14] [16].

The mechanism initiates with nitrogen extrusion from dibenzyl phosphoryl azide under catalytic conditions, generating a singlet phosphorylnitrene intermediate [16]. Spectroscopic studies using femtosecond transient absorption spectroscopy identify this species with characteristic absorption at 525 nanometers and a lifetime of approximately 480 picoseconds [16].

Table 3: Nitrene Insertion Pathways via Phosphoryl Azides

| Azide Precursor | Insertion Partner | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Diphenyl phosphoryl azide | Benzaldehyde | Ir(III)-porphyrin | 80 | 85 |

| Diethyl phosphoryl azide | Acetophenone | Ru(IV)-porphyrin | 60 | 72 |

| Dibenzyl phosphoryl azide | Benzamide | Fe(III)-phthalocyanine | 100 | 91 |

| Bis(trichloroethyl) phosphoryl azide | Cyclohexanone | Rh(II)-carboxylate | 40 | 68 |

The insertion process proceeds through a concerted mechanism involving simultaneous carbon-hydrogen bond activation and nitrogen insertion [14] [15]. Computational studies at the density functional theory level reveal activation energies ranging from 15 to 25 kcal/mol, depending on the nature of the insertion substrate [15].

The regioselectivity of nitrene insertion depends on the electronic properties of the target molecule and the steric accessibility of different carbon-hydrogen bonds [14]. Primary carbon-hydrogen bonds exhibit higher reactivity than secondary or tertiary positions, with relative rate constants of 1.0:0.3:0.1 respectively [17].

Stereoelectronic Control in Phosphoramidate Formation

The formation of dibenzyl phosphoramidate is governed by specific stereoelectronic effects that influence both reaction rates and product selectivity [5] [4]. These effects arise from orbital interactions between the phosphorus center and adjacent atoms, particularly involving lone pair donation and sigma* orbital acceptance [5].

The primary stereoelectronic stabilization derives from n(N) → σ*(P-O) delocalization, where the nitrogen lone pair donates electron density into the phosphorus-oxygen antibonding orbitals [5] [4]. This interaction strengthens the phosphorus-nitrogen bond while weakening the phosphorus-oxygen bonds, facilitating subsequent hydrolytic reactions [18].

Table 4: Stereoelectronic Control in Phosphoramidate Formation

| Electronic Parameter | Ground State | Transition State | Product State | Stabilization Energy (kcal/mol) |

|---|---|---|---|---|

| P-N Bond Length (Å) | 1.654 | 1.789 | 1.642 | -2.4 |

| P=O Bond Length (Å) | 1.478 | 1.461 | 1.485 | +1.8 |

| O-P-O Bond Angle (°) | 102.3 | 98.6 | 103.8 | -0.6 |

| N-P=O Bond Angle (°) | 115.7 | 118.2 | 114.9 | +0.9 |

| P-N Overlap Population | 0.342 | 0.287 | 0.356 | -3.2 |

Natural bond orbital analysis reveals that the n(N) → σ*(P-O) interaction contributes approximately 4-10 kcal/mol to the overall stabilization of phosphoramidate structures [4]. This stabilization is particularly pronounced in pentacoordinate intermediates and transition states, where increased coordination at phosphorus enhances orbital mixing [4].

The anomeric effect in phosphoramidate systems involves complex interactions between multiple lone pairs and antibonding orbitals around the phosphorus center [5]. Both ester oxygen and anionic oxygen lone pairs participate in stabilizing interactions, creating a delicate balance of stereoelectronic effects [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant